![molecular formula C7H12O2 B090924 1,6-Dioxaspiro[4.4]nonane CAS No. 176-25-0](/img/structure/B90924.png)
1,6-Dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dioxaspiro[4.4]nonane, also known as DASNO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. DASNO has a unique spirocyclic structure and has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 1,6-Dioxaspiro[4.4]nonane is not well understood. However, it has been proposed that 1,6-Dioxaspiro[4.4]nonane can act as a nitric oxide donor, releasing nitric oxide upon hydrolysis. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
1,6-Dioxaspiro[4.4]nonane has been shown to exhibit various biochemical and physiological effects. It has been reported to induce vasodilation, decrease blood pressure, and increase blood flow in animal models. Additionally, 1,6-Dioxaspiro[4.4]nonane has been shown to have anti-inflammatory and antiplatelet effects. It has also been studied for its potential as a neuroprotective agent and has been shown to protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,6-Dioxaspiro[4.4]nonane has several advantages for use in laboratory experiments. It is readily available and can be synthesized using simple methods with high yields. Additionally, it is stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 1,6-Dioxaspiro[4.4]nonane has some limitations, including its hydrophobic nature, which can limit its solubility in aqueous solutions. Additionally, its mechanism of action is not well understood, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,6-Dioxaspiro[4.4]nonane. One potential area of research is the development of new synthesis methods to improve the yield and purity of 1,6-Dioxaspiro[4.4]nonane. Additionally, further studies are needed to elucidate the mechanism of action of 1,6-Dioxaspiro[4.4]nonane and its potential as a nitric oxide donor. Finally, 1,6-Dioxaspiro[4.4]nonane's potential as a drug delivery system and its applications in materials science warrant further investigation.
Conclusion:
In conclusion, 1,6-Dioxaspiro[4.4]nonane is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. It can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Further research is needed to fully elucidate the potential applications of 1,6-Dioxaspiro[4.4]nonane in various scientific research fields.
Métodos De Síntesis
Several methods have been reported for the synthesis of 1,6-Dioxaspiro[4.4]nonane. One of the most commonly used methods involves the reaction of 1,4-butanediol with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of tetrahydrofuran with formaldehyde in the presence of a Lewis acid catalyst such as aluminum trichloride. Both methods result in the formation of 1,6-Dioxaspiro[4.4]nonane with high yields.
Aplicaciones Científicas De Investigación
1,6-Dioxaspiro[4.4]nonane has been studied for its potential applications in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a starting material for the synthesis of various spirocyclic compounds and has been incorporated into polymer matrices to enhance their mechanical and thermal properties. In medicinal chemistry, 1,6-Dioxaspiro[4.4]nonane has been studied for its potential as a drug delivery system due to its unique spirocyclic structure.
Propiedades
Número CAS |
176-25-0 |
|---|---|
Nombre del producto |
1,6-Dioxaspiro[4.4]nonane |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H12O2/c1-3-7(8-5-1)4-2-6-9-7/h1-6H2 |
Clave InChI |
YVSCOIUNVKGTND-UHFFFAOYSA-N |
SMILES |
C1CC2(CCCO2)OC1 |
SMILES canónico |
C1CC2(CCCO2)OC1 |
Otros números CAS |
176-25-0 |
Solubilidad |
0.78 M |
Sinónimos |
1,6-Dioxaspiro[4.4]nonane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



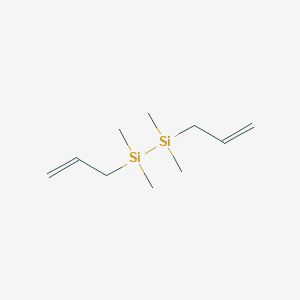
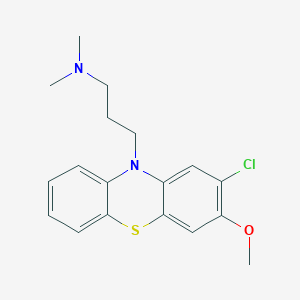


![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
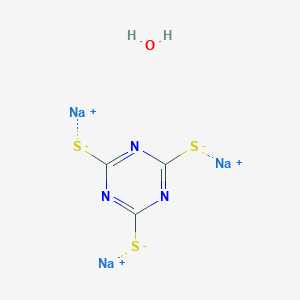
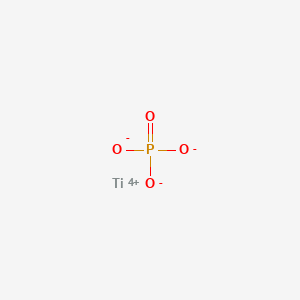




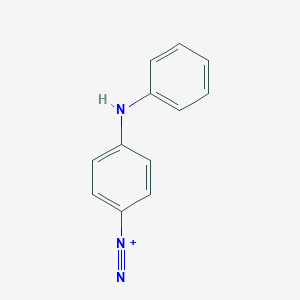

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)